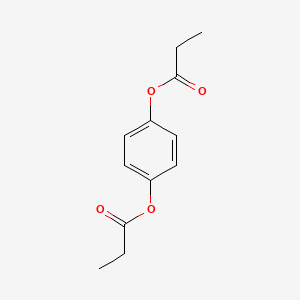
1,4-フェニレンジプロピオネート
説明
1,4-Dipropionyloxybenzene is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dipropionyloxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dipropionyloxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dipropionyloxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
「1,4-フェニレンジプロピオネート」としても知られる「1,4-ジプロピオニルオキシベンゼン」の科学研究における用途について調査しました。しかし、検索結果では、6〜8のユニークな用途に関する詳細な情報は容易に入手できません。以下に見つかった情報の要約です。
化粧品用途
1,4-ジプロピオニルオキシベンゼン: は、肌の色素沈着を薄くする用途で知られています。 水にほとんど溶けない白色粉末であるため、他の類似の化合物と比較して化粧品製剤への適用が容易です .
ポリマー合成
この化合物は、バイオベースの共重合ポリエステルの合成に使用されてきました。 具体的には、脂肪族-芳香族共重合ポリエステルのモノマーの合成に、溶融共重合反応を用いて用いられています .
化学研究
化学研究では、1,4-フェニレンジプロピオネートの誘導体が、1,4-ビス(フェニルエチニル)ベンゼンの合成や電子材料としての応用など、様々な研究のために合成されてきました .
特性
IUPAC Name |
(4-propanoyloxyphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJNYNUTHMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995320 | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-28-0 | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the binding properties of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (referred to as 1,4-xylylene (1,4-phenylene)dipropionate in the paper)?
A1: While the dimeric cyclophane formed with 1,4-dipropionyloxybenzene (compound 3d in the study) does not possess a preorganized cavity like its monomeric counterpart, it surprisingly exhibits binding affinity for certain cations. 1H NMR titration experiments in CDCl3 demonstrated its ability to bind N-methylpyridinium, tetramethylammonium, and acetylcholine cations. This suggests potential applications in host-guest chemistry despite the absence of a defined cavity [].
Q2: What is the crystal structure of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene?
A2: The dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (compound 3d in the study) crystallizes in the monoclinic space group P21/a with the following unit cell parameters: a = 8.145(1) Å, b = 11.379(2) Å, c = 17.401(2) Å, and β = 101.40(10)° []. This structure reveals a flat conformation without any internal cavities, contrasting with the monomeric form of the cyclophane.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















